(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
CAS No.: 890632-70-9
Cat. No.: VC4812039
Molecular Formula: C18H13BrO5
Molecular Weight: 389.201
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 890632-70-9 |
---|---|
Molecular Formula | C18H13BrO5 |
Molecular Weight | 389.201 |
IUPAC Name | 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |
Standard InChI | InChI=1S/C18H13BrO5/c1-10(18(21)22)23-13-6-7-14-15(9-13)24-16(17(14)20)8-11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22)/b16-8- |
Standard InChI Key | NPVAOXSGEDEGJQ-PXNMLYILSA-N |
SMILES | CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid features a benzofuran core fused with a 4-bromobenzylidene moiety and a propanoic acid side chain. The Z-configuration of the benzylidene group ensures spatial alignment critical for molecular interactions . The compound’s molecular formula is , with a molecular weight of 389.2 g/mol .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 389.2 g/mol |
CAS Number | 890632-70-9 |
Density | Not reported |
Melting Point | Not reported |
The benzofuran core contributes to aromatic stability, while the bromine atom enhances electrophilic reactivity, facilitating covalent interactions with biological targets .
Synthesis and Characterization
One-Pot Heteroannulation Strategy
Recent advances in benzofuran synthesis emphasize one-pot methodologies to improve efficiency. A study by De Gruyter (2021) demonstrated the synthesis of analogous benzofurans via acid-catalyzed [3+2] heteroannulation between benzoquinone (BQ) and cyclohexenone derivatives . For example, refluxing a toluene/acetic acid mixture containing BQ and ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate yielded an 81% product in 24 hours, bypassing multi-step protocols .
Table 2: Comparative Synthesis Metrics
Protonation of BQ under acidic conditions initiates ring-opening, forming an oxo-bis-enone intermediate that undergoes cyclization with nucleophilic partners . This mechanism aligns with density functional theory (DFT) models predicting transition-state stabilization via conjugated systems .
Compound | IC50 (µM) |
---|---|
PGE2 | 1.91 |
IL-6 | 1.23 |
NO | 2.42 |
The propanoic acid group likely mediates COX-2 inhibition, while the bromobenzylidene moiety enhances binding affinity to inflammatory transcription factors .
Structure-Activity Relationships (SAR) and Selectivity
Role of the Bromine Substituent
The 4-bromo group on the benzylidene moiety significantly impacts bioactivity. Comparative studies show that bromine’s electronegativity increases hydrophobic interactions with protein pockets, improving selectivity over non-halogenated analogs . For instance, brominated dihydrobenzofurans exhibit 1,000-fold selectivity for BET BD2 domains, attributed to halogen bonding with His433 residues .
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